REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]([CH3:14])[CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[O:7])([CH3:4])([CH3:3])[CH3:2].CO.[CH3:17]CN=C=NCCCN(C)C>C(Cl)Cl.CN(C1C=CN=CC=1)C>[C:1]([O:5][C:6]([N:8]([CH3:14])[CH2:9][CH2:10][C:11]([O:13][CH3:17])=[O:12])=[O:7])([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
|
1.095 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N(CCC(=O)O)C
|
Name
|
|
Quantity
|
0.24 mL
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Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
1.239 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
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Name
|
|
Quantity
|
0.066 g
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Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
The reaction mixture was washed with aqueous 0.5 N HCl (3×10 mL), and brine (25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N(CCC(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.129 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |